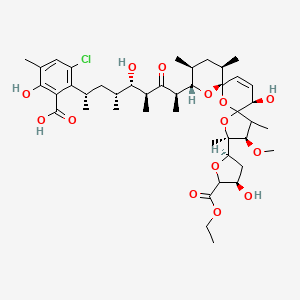
Noboritomycin A, 6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Noboritomycin A, 6-chloro- is a polyether antibiotic isolated from the bacterium Streptomyces noboritoensis. It is known for its unique structure, which includes two carboxylic acid functions on the carbon backbone, an unusual spiroketal system, and a salicylic acid chromophore . This compound exhibits activity against Gram-positive bacteria and is structurally related to other polyether antibiotics like salinomycin and lasalocid .
Preparation Methods
Noboritomycin A, 6-chloro- is typically isolated from the fermentation broth of Streptomyces noboritoensis. The preparation involves several steps:
Fermentation: The bacterium is cultured in a suitable medium to produce the antibiotic.
Isolation: The compound is extracted from the fermentation broth using organic solvents.
Purification: The crude extract is purified using chromatographic techniques to obtain pure Noboritomycin A, 6-chloro-.
Chemical Reactions Analysis
Noboritomycin A, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions can be performed to introduce different halogen atoms into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Noboritomycin A, 6-chloro- has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of polyether antibiotics.
Biology: The compound is studied for its antibacterial properties and its effects on bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an antibiotic for treating infections caused by Gram-positive bacteria.
Industry: It is used in the development of new antibiotics and other pharmaceutical products.
Mechanism of Action
Noboritomycin A, 6-chloro- exerts its effects by disrupting the cell membrane of Gram-positive bacteria. It acts as an ionophore, facilitating the transport of ions across the bacterial cell membrane, which leads to cell death . The molecular targets and pathways involved include the bacterial cell membrane and ion transport systems.
Comparison with Similar Compounds
Noboritomycin A, 6-chloro- is structurally related to other polyether antibiotics such as salinomycin and lasalocid. These compounds share similar mechanisms of action and antibacterial properties but differ in their specific structures and functional groups . The unique features of Noboritomycin A, 6-chloro- include its two carboxylic acid functions and the presence of a salicylic acid chromophore .
Similar compounds include:
- Salinomycin
- Lasalocid
- Monensin
- Narasin
These compounds are also polyether antibiotics with ionophoric properties, but they differ in their specific chemical structures and biological activities .
Properties
Molecular Formula |
C43H63ClO14 |
|---|---|
Molecular Weight |
839.4 g/mol |
IUPAC Name |
3-chloro-2-[(2S,4R,5S,6S,8R)-8-[(2R,3R,7R,9S,10S,12R,15R)-3-[(2R,4R)-5-ethoxycarbonyl-4-hydroxyoxolan-2-yl]-15-hydroxy-2-methoxy-1,3,10,12-tetramethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C43H63ClO14/c1-12-54-40(52)37-28(45)18-30(55-37)41(10)38(53-11)26(9)43(57-41)29(46)13-14-42(58-43)23(6)16-22(5)36(56-42)25(8)35(49)24(7)33(47)20(3)15-19(2)31-27(44)17-21(4)34(48)32(31)39(50)51/h13-14,17,19-20,22-26,28-30,33,36-38,45-48H,12,15-16,18H2,1-11H3,(H,50,51)/t19-,20+,22-,23+,24-,25-,26?,28+,29+,30+,33-,36-,37?,38+,41+,42-,43?/m0/s1 |
InChI Key |
NZHCPUBOSWFGNA-PRLOBRQJSA-N |
Isomeric SMILES |
CCOC(=O)C1[C@@H](C[C@@H](O1)[C@@]2([C@@H](C(C3(O2)[C@@H](C=C[C@]4(O3)[C@@H](C[C@@H]([C@H](O4)[C@@H](C)C(=O)[C@@H](C)[C@H]([C@H](C)C[C@H](C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
Canonical SMILES |
CCOC(=O)C1C(CC(O1)C2(C(C(C3(O2)C(C=CC4(O3)C(CC(C(O4)C(C)C(=O)C(C)C(C(C)CC(C)C5=C(C=C(C(=C5C(=O)O)O)C)Cl)O)C)C)O)C)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















